![molecular formula C17H17FN4O B6461209 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549035-94-9](/img/structure/B6461209.png)

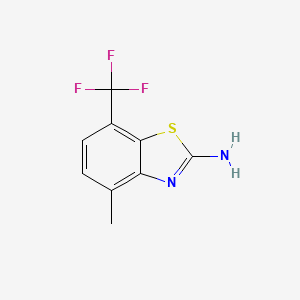

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazo[1,2-b]pyridazine . Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a multicomponent reaction giving easy and cheap access to a variety of bicyclic 5,5-fused hetero-rings . The derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The formation of tricyclic fused 3-iodo-pyrrolo[3’,2’:4,5]-imidazo[1,5-a]imidazoles could be easily obtained by an iodine intramolecular cyclisation of the multicomponent compounds in the presence of I2 in DCM .Physical And Chemical Properties Analysis

The compound “this compound” has a linear formula of C23H26FN5O2 .Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

A related compound, probe ii, has been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . This activity is believed to be due to the inhibition of Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway. Ergosterol is a critical component of fungal cell membranes, and its inhibition leads to altered cell membrane permeability and function, ultimately resulting in cell death .

Pharmacokinetics

A related compound, probe ii, was found to have moderate toxicity in humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp., including several multidrug-resistant strains . This is achieved by inhibiting the formation of ergosterol in yeast cells, which disrupts the integrity of the fungal cell membrane .

Vorteile Und Einschränkungen Für Laborexperimente

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a relatively new compound and its effects on human health and the environment are not yet fully understood.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research and development. One potential direction is the development of new drugs based on this compound. Another potential direction is the investigation of its potential applications in cancer therapy. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound on human health and the environment. Finally, further research could be conducted to investigate the potential use of this compound in other areas, such as agriculture and energy production.

Synthesemethoden

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using a variety of methods, including a two-step reaction involving the reaction of 2-tert-butyl-N-(2-fluorophenyl)imidazole with 6-chloro-2-pyridone. The first step involves the reaction of 2-tert-butyl-N-(2-fluorophenyl)imidazole with 6-chloro-2-pyridone in aqueous acetic acid to form this compound (this compound). The second step involves the reaction of this compound with a base, such as sodium hydroxide, to form the desired product.

Wissenschaftliche Forschungsanwendungen

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of properties that make it an attractive target for research and development. For example, this compound has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-tert-butyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-7-5-4-6-11(12)18/h4-10H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYOGRSDLEKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461133.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461134.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6461164.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6461175.png)

![tert-butyl N-[1-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-3-yl]carbamate](/img/structure/B6461187.png)

![1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461195.png)

![2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6461201.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid](/img/structure/B6461211.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461212.png)